molecular formula C22H14ClF2N3O4S B2835540 (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide CAS No. 866348-09-6

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2835540
CAS No.: 866348-09-6
M. Wt: 489.88
InChI Key: SUZZRLKSSVHNAP-QYQHSDTDSA-N
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Description

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of sulfonylhydrazinylidene and carboxamide functional groups, along with chloro and fluoro substituents, makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3-chloro-4-fluorobenzenesulfonyl hydrazide with 4-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable chromene precursor under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonylhydrazinylidene group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-chlorophenyl)chromene-3-carboxamide
  • (2Z)-2-[(3-bromo-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide

Uniqueness

The unique combination of chloro and fluoro substituents, along with the sulfonylhydrazinylidene and carboxamide functional groups, distinguishes (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide from other similar compounds. This unique structure contributes to its specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2N3O4S/c23-18-12-16(9-10-19(18)25)33(30,31)28-27-22-17(11-13-3-1-2-4-20(13)32-22)21(29)26-15-7-5-14(24)6-8-15/h1-12,28H,(H,26,29)/b27-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZZRLKSSVHNAP-QYQHSDTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N/NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)/O2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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